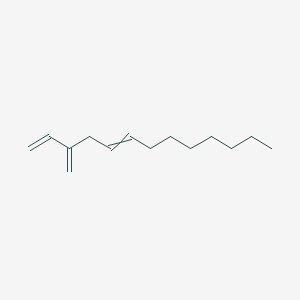
3-Methylidenetrideca-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenetrideca-1,5-diene is an organic compound with the molecular formula C₁₄H₂₄. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenetrideca-1,5-diene can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene. For example, the dehydration of 3-methyl-1,5-decadiene-3-ol can yield this compound.
Dehydrohalogenation of Organohalides: This involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, often using catalysts to increase yield and efficiency. The specific conditions, such as temperature and pressure, are optimized to maximize production while minimizing by-products.
Analyse Chemischer Reaktionen
3-Methylidenetrideca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or ketones.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can convert it to the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent, acids (e.g., sulfuric acid) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylidenetrideca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of synthetic rubber and other polymeric materials.
Wirkmechanismus
The mechanism by which 3-Methylidenetrideca-1,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The delocalized electrons in the double bonds allow for interactions with electrophiles and nucleophiles, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into more complex molecules .
Vergleich Mit ähnlichen Verbindungen
3-Methylidenetrideca-1,5-diene can be compared to other conjugated dienes such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond, used extensively in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
Chloroprene: A chlorinated diene used in the production of neoprene rubber.
Uniqueness: this compound’s longer carbon chain and specific placement of double bonds give it unique reactivity and properties compared to simpler dienes like 1,3-butadiene and isoprene. Its structure allows for more complex interactions and the formation of a wider variety of products in chemical reactions.
Eigenschaften
CAS-Nummer |
921819-74-1 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C14H24/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h5,11-12H,2-4,6-10,13H2,1H3 |
InChI-Schlüssel |
UPKHXRJDUFCIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
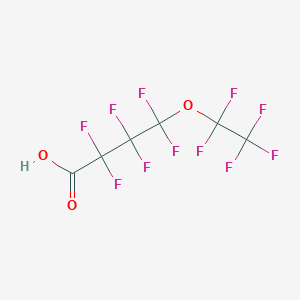
![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)
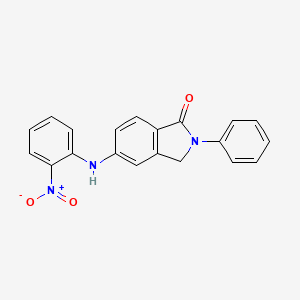
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)
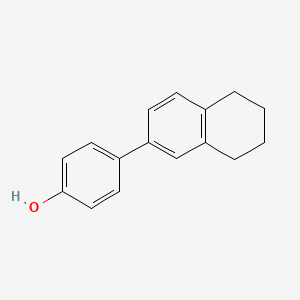
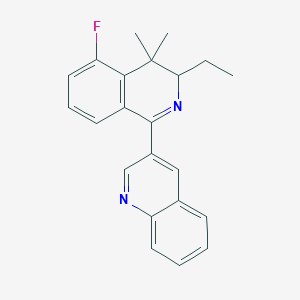
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)


